Benzoic acid, 2,2'-dithiobis-, dihydrazide

Description

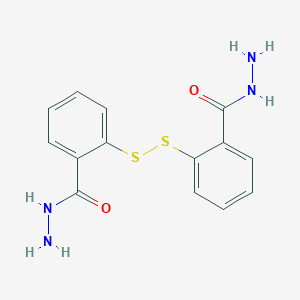

Benzoic acid, 2,2'-dithiobis-, dihydrazide is a sulfur-containing aromatic compound featuring two benzoic acid moieties linked by a disulfide (–S–S–) bridge, each substituted with hydrazide (–NH–NH₂) groups. This structure confers unique redox-responsive properties, enabling reversible disulfide bond formation and cleavage under oxidative or reductive conditions. The compound’s applications span biomedical fields, including drug delivery systems, self-healing hydrogels, and antibacterial agents, owing to its biocompatibility and reactivity .

Properties

IUPAC Name |

2-[[2-(hydrazinecarbonyl)phenyl]disulfanyl]benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c15-17-13(19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUUNMURVDKGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151265 | |

| Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-68-5 | |

| Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Hydrazination of 2,2'-Dithiobisbenzoic Acid

The most straightforward route involves reacting 2,2'-dithiobisbenzoic acid with excess hydrazine hydrate under reflux. This method, described by EvitaChem, proceeds via nucleophilic acyl substitution:

Reaction conditions typically involve ethanol or water as solvents, temperatures of 80–100°C, and a molar ratio of 1:4 (acid-to-hydrazine). Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Challenges include handling toxic hydrazine and byproduct removal.

Stepwise Synthesis via Diazotization and Reduction

Adapting methodologies from CN101337909A, a multi-step approach starts with 2-aminobenzoic acid:

-

Diazotization :

-

Reduction :

-

Hydrolysis and Cyclization :

This method’s advantage lies in avoiding direct hydrazine use, though it requires precise temperature and pH control.

Solvent-Free Synthesis Approaches

A solvent-free method, derived from nickel(II) hydrazide complexes, involves mechanochemical grinding:

-

Procedure :

2,2'-Dithiobisbenzoic acid and hydrazine hydrate are ground in a 1:4 molar ratio using a ball mill.

Reaction completion occurs within 60 minutes at room temperature, yielding 80–85% product. -

Advantages :

Eliminates solvent waste, reduces energy consumption, and simplifies purification. IR spectroscopy confirms product formation via N–H stretches at 3200–3300 cm⁻¹ and C=O stretches at 1660 cm⁻¹.

Optimization of Reaction Parameters

Temperature and Solvent Effects

| Parameter | Direct Hydrazination | Stepwise Synthesis | Solvent-Free |

|---|---|---|---|

| Temperature | 80–100°C | 0–100°C | 25°C |

| Solvent | Ethanol/Water | Water/HCl | None |

| Time | 4–6 hours | 2–3 hours | 1 hour |

| Yield | 70–85% | 73–75% | 80–85% |

Water emerges as a green solvent alternative, particularly in continuous flow systems, though ethanol enhances solubility during recrystallization.

Catalytic and Stoichiometric Considerations

-

Hydrazine Excess : A 4:1 molar ratio (hydrazine-to-acid) ensures complete conversion, minimizing residual starting material.

-

Reducing Agents : Sodium Pyrosulfite outperforms SnCl₂ in stepwise methods, offering faster reaction times (30 minutes vs. 2 hours).

-

Acid Catalysts : HCl (10–12 M) accelerates hydrolysis in stepwise routes, with 3–4 equivalents optimal for cyclization.

Analytical Characterization

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2,2’-dithiobis-, dihydrazide undergoes various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol derivatives.

Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the hydrazide groups under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Monoamine Oxidases (MAOs)

Recent studies have indicated that derivatives of benzoic acid, including hydrazone derivatives synthesized from isatin and benzohydrazide, exhibit potential as inhibitors of monoamine oxidases (MAOs). MAOs play a crucial role in the metabolism of neurotransmitters and are implicated in various neurodegenerative diseases. The synthesis of these derivatives involves the reaction of isatin with benzohydrazide under microwave conditions, resulting in compounds that can inhibit MAO-A and MAO-B activities effectively .

Case Study: Isatin Derivatives

A study published in Scientific Reports demonstrated the efficacy of isatin-tethered hydrazone derivatives as MAO inhibitors. The synthesized compounds were tested for their inhibitory effects on MAO isoforms, showing promising results that could lead to new treatments for depression and other mood disorders .

Polymer Science

Crosslinking Agent in Polymers

BDH serves as a crosslinking agent in the formulation of polymers, particularly in epoxy resins and polyurethane systems. Its ability to form stable linkages enhances the mechanical properties and thermal stability of polymer matrices. The compound's dithiobis structure allows for controlled crosslinking reactions, which are crucial for developing high-performance materials used in coatings, adhesives, and composite materials .

Table: Properties and Applications of BDH in Polymer Science

| Property | Description | Application |

|---|---|---|

| Crosslinking Ability | Forms stable linkages between polymer chains | Epoxy resins, polyurethane |

| Thermal Stability | Enhances heat resistance of cured polymers | Coatings for automotive and aerospace |

| Mechanical Strength | Improves tensile strength and durability | Structural components |

Biochemical Applications

Protein Crosslinking

In biochemistry, BDH is utilized as a crosslinker to stabilize enzyme-antibody complexes. This application is vital for maintaining enzymatic activity during immunoassays and other biochemical assays. The compound's bifunctional nature allows it to react with amino groups on proteins, facilitating the formation of stable conjugates necessary for various diagnostic applications .

Case Study: Enzyme Stabilization

Research has shown that using BDH as a crosslinker can significantly enhance the stability and activity of enzymes in diagnostic kits. The stability of these enzyme-antibody conjugates is crucial for accurate assay performance over time .

Environmental Applications

Wastewater Treatment

The potential use of BDH in wastewater treatment processes has been explored due to its ability to bind heavy metals and other contaminants. By forming complexes with toxic metals, BDH can aid in the removal of these pollutants from water sources, contributing to environmental sustainability efforts.

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-dithiobis-, dihydrazide involves the formation of disulfide bonds with thiol groups in target molecules. This interaction can lead to the stabilization of protein structures and the formation of cross-linked networks in polymers . The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated based on molecular formulas. †Estimated for C₁₄H₁₄N₄O₄S₂. ‡For C₁₄H₁₂N₂O₂S₂.

Biological Activity

Benzoic acid, 2,2'-dithiobis-, dihydrazide (BDH) is a chemical compound with the molecular formula C14H14N4O2S2 and a molecular weight of 334.42 g/mol. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

BDH contains both hydrazide and disulfide functionalities, which allow it to participate in a variety of chemical reactions. The presence of these functional groups enables BDH to form stable disulfide bonds with thiol groups in proteins, making it a valuable tool in studying protein interactions and structures.

Table 1: Basic Properties of BDH

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4O2S2 |

| Molecular Weight | 334.42 g/mol |

| CAS Number | 1160-68-5 |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN |

The biological activity of BDH is primarily attributed to its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can stabilize protein structures and facilitate the formation of cross-linked networks in polymers. The mechanism involves:

- Formation of Disulfide Bonds : BDH reacts with thiol groups (-SH) to form disulfides (-S-S-), which can alter the conformation and function of proteins.

- Cross-linking : This property is particularly useful in studies involving protein-protein interactions, as it can help stabilize transient complexes.

Biological Applications

BDH has been explored for its potential applications in various biological contexts:

1. Protein Cross-linking Agent

BDH is utilized as a cross-linking agent in protein studies. It allows researchers to investigate protein interactions and conformational changes under various conditions.

2. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including BDH, exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis .

3. Inhibition of Myeloperoxidase (MPO)

A significant study demonstrated that BDH can inhibit myeloperoxidase activity, an enzyme involved in inflammation and oxidative stress. The compound disrupts the heme linkage within MPO, potentially offering a pathway for developing anti-inflammatory drugs .

Case Studies

Several studies have highlighted the biological significance of BDH:

- Study on Myeloperoxidase Inhibition : Research published in PMC detailed how BDH interacts with MPO in the presence of hydrogen peroxide (H₂O₂), leading to modifications that prevent enzyme activity. This study provided insights into the potential use of BDH for therapeutic interventions in chronic inflammatory diseases .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial effectiveness of various benzoic acid derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that BDH could be part of a broader class of antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.